N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes an indole group and a carboxamide group. The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .
Molecular Structure Analysis
The molecular structure of “N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide” is characterized by a pyrrolidine ring, an indole group, and a carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Anticancer Activity
EVT-6644469 has demonstrated potent anticancer properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Its unique chemical structure allows for targeted delivery, minimizing side effects and enhancing efficacy .
Antiviral Potential
The compound exhibits antiviral activity against influenza A and Coxsackie B4 viruses. Specifically, derivatives of EVT-6644469 have been synthesized and tested, revealing promising inhibitory effects. These findings suggest its potential as a novel antiviral agent .
Antioxidant Properties
EVT-6644469 possesses antioxidant capabilities, scavenging free radicals and protecting cells from oxidative stress. Its chemical structure allows it to interact with reactive oxygen species, making it a valuable candidate for combating oxidative damage .
Antitubercular Activity
Researchers have investigated EVT-6644469’s efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). In vitro studies revealed significant antitubercular activity, highlighting its potential as a therapeutic agent against tuberculosis .
Anti-Inflammatory Effects
The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines. EVT-6644469 reduces inflammation in animal models, suggesting its utility in treating inflammatory diseases .
Neuroprotective Applications
Preliminary studies indicate that EVT-6644469 may protect neurons from damage caused by oxidative stress, excitotoxicity, and neuroinflammation. Its ability to cross the blood-brain barrier makes it an attractive candidate for neurodegenerative disorders .
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-18-9-11-23(13-18)17-6-4-16(5-7-17)22-20(24)15-3-2-14-8-10-21-19(14)12-15/h2-8,10,12,18,21H,9,11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNUGYXWPUYHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.